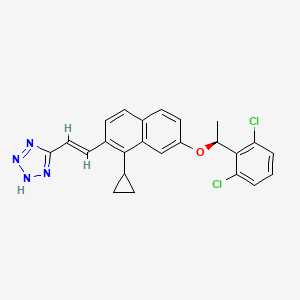

MsbA-IN-6

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H20Cl2N4O |

|---|---|

Molecular Weight |

451.3 g/mol |

IUPAC Name |

5-[(E)-2-[1-cyclopropyl-7-[(1S)-1-(2,6-dichlorophenyl)ethoxy]naphthalen-2-yl]ethenyl]-2H-tetrazole |

InChI |

InChI=1S/C24H20Cl2N4O/c1-14(23-20(25)3-2-4-21(23)26)31-18-11-9-15-5-6-17(10-12-22-27-29-30-28-22)24(16-7-8-16)19(15)13-18/h2-6,9-14,16H,7-8H2,1H3,(H,27,28,29,30)/b12-10+/t14-/m0/s1 |

InChI Key |

BRIRTHDHCSCYFI-WONIAPNHSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C=C2)C=CC(=C3C4CC4)/C=C/C5=NNN=N5 |

Canonical SMILES |

CC(C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C=C2)C=CC(=C3C4CC4)C=CC5=NNN=N5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Quinoline-Based Inhibitors on MsbA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of a representative quinoline-based inhibitor, herein referred to as MsbA-IN-Q, on the ATP-binding cassette (ABC) transporter MsbA. MsbA is an essential protein in Gram-negative bacteria responsible for the transport of lipopolysaccharide (LPS), a critical component of the outer membrane.[1][2][3][4] Inhibition of MsbA disrupts outer membrane biogenesis, making it a promising target for novel antibiotics.[2] This document details the molecular interactions, quantitative data, and experimental methodologies used to characterize the inhibitory effects of quinoline compounds on MsbA.

Core Mechanism of Action

MsbA-IN-Q acts as a potent inhibitor of MsbA's transport function by binding to a specific pocket within the transmembrane domains (TMDs) of the protein. This binding event traps MsbA in an inward-facing, lipopolysaccharide (LPS)-bound conformation. By stabilizing this specific conformational state, MsbA-IN-Q effectively prevents the conformational changes that are necessary for the transport cycle, which involve transitioning between inward-facing and outward-facing states. This conformational lock ultimately inhibits both the ATPase and transport activities of MsbA.

The binding site for quinoline inhibitors is an evolutionarily conserved transmembrane pocket. Structural studies have revealed that these inhibitors wedge into this pocket, preventing the necessary movements of the transmembrane helices required for the transport of LPS across the inner membrane.

Quantitative Data Summary

The inhibitory potency of quinoline-based compounds against MsbA has been quantified through various biochemical assays. The following table summarizes key quantitative data for representative compounds from this class.

| Compound | Target Organism | Assay Type | IC50 (nM) | Reference |

| G247 | Escherichia coli | ATPase Assay | 5 | |

| G907 | Escherichia coli | ATPase Assay | 18 |

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. These values are crucial for comparing the potency of different inhibitors.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of MsbA's function and its inhibition by MsbA-IN-Q.

Caption: Logical flow of the MsbA transport cycle and its inhibition.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of quinoline-based inhibitors on MsbA are provided below.

-

Expression: The msbA gene from Escherichia coli is cloned into an expression vector, often with a polyhistidine tag to facilitate purification. The vector is then transformed into a suitable E. coli expression strain, such as BL21(DE3). Cells are grown to a specific optical density, and protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Membrane Preparation: After harvesting, cells are lysed, and the cell membranes containing the overexpressed MsbA are isolated by ultracentrifugation.

-

Solubilization and Purification: MsbA is solubilized from the membranes using a detergent such as n-dodecyl-β-D-maltoside (DDM). The solubilized protein is then purified using affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography to ensure homogeneity.

The ATPase activity of MsbA is a measure of its catalytic function and is coupled to its transport activity.

-

Principle: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released over time. A common method is a coupled enzyme assay where the regeneration of ATP from ADP and phosphoenolpyruvate by pyruvate kinase is coupled to the oxidation of NADH by lactate dehydrogenase. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

-

Procedure:

-

Purified MsbA is reconstituted into proteoliposomes or nanodiscs to provide a lipid environment.

-

The reaction is initiated by adding ATP and MgCl2 to a reaction mixture containing the reconstituted MsbA, the coupling enzymes, phosphoenolpyruvate, and NADH.

-

The absorbance at 340 nm is measured over time to determine the rate of NADH oxidation, which is proportional to the rate of ATP hydrolysis.

-

For inhibition studies, the assay is performed in the presence of varying concentrations of the inhibitor (e.g., MsbA-IN-Q) to determine the IC50 value.

-

The following diagram outlines the workflow for determining the inhibitory effect of a compound on MsbA's ATPase activity.

Caption: Workflow for the MsbA ATPase inhibition assay.

This assay directly measures the transport function of MsbA.

-

Principle: A fluorescently labeled lipid substrate, such as NBD-labeled phosphatidylethanolamine (NBD-PE), is incorporated into the outer leaflet of proteoliposomes containing reconstituted MsbA. The transport of the labeled lipid to the inner leaflet is monitored by quenching the fluorescence of the remaining outer leaflet lipids with a membrane-impermeant quenching agent like dithionite.

-

Procedure:

-

Proteoliposomes containing purified MsbA are prepared with the fluorescently labeled lipid in the outer leaflet.

-

The transport reaction is initiated by adding ATP and an ATP regenerating system and incubating at 37°C.

-

After a set time, the reaction is stopped, and the total fluorescence is measured.

-

Dithionite is added to quench the fluorescence of the NBD-PE remaining in the outer leaflet.

-

The remaining fluorescence corresponds to the NBD-PE that has been "flipped" to the inner leaflet and is protected from the quencher.

-

The amount of transported lipid is calculated from the difference in fluorescence before and after quenching.

-

To test for inhibition, the assay is performed in the presence of the inhibitor.

-

Conclusion

Quinoline-based inhibitors, represented here by MsbA-IN-Q, effectively target the essential bacterial transporter MsbA. By binding to a specific transmembrane pocket, these compounds lock MsbA in an inward-facing conformation, thereby inhibiting its ATPase and lipid transport activities. The detailed experimental protocols provided in this guide serve as a foundation for the continued research and development of novel antibiotics targeting MsbA and the disruption of the Gram-negative outer membrane.

References

- 1. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. MsbA: an ABC transporter paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evaluation of MsbA-IN-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of MsbA-IN-6, a potent inhibitor of the MsbA transporter in Gram-negative bacteria. This compound belongs to a series of quinoline-based compounds that have demonstrated bactericidal activity by targeting the essential ATP-binding cassette (ABC) transporter MsbA, which is responsible for the transport of lipopolysaccharide (LPS) from the inner to the outer membrane.[1][2] Inhibition of this crucial pathway disrupts the integrity of the outer membrane, leading to bacterial cell death. This document summarizes the available quantitative data, details the experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Core Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound and its analogs.

| Compound ID | Target | Assay Type | IC50 (µM) | Reference |

| This compound | MsbA | Not Specified | 0.096 | DC Chemicals |

Note: The specific assay conditions for the reported IC50 value for this compound are not publicly available.

Data from the foundational study on the quinoline inhibitor series, to which this compound belongs, provides further context on their inhibitory potential against E. coli MsbA.

| Compound (from series) | E. coli MsbA ATPase Inhibition IC50 (nM) | Reference |

| G247 | 5 | [3] |

| G907 | 18 | [3] |

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the ATPase and transport functions of the MsbA protein.[4] MsbA is a critical component of the LPS transport pathway, which is essential for the biogenesis of the outer membrane in most Gram-negative bacteria. The inhibition of MsbA leads to the accumulation of LPS in the inner membrane, disrupting the cell envelope and ultimately causing cell death.

Lipopolysaccharide (LPS) Transport Pathway

The following diagram illustrates the role of MsbA in the LPS transport pathway across the inner membrane of Gram-negative bacteria.

References

Understanding the Target Selectivity of MsbA-IN-6: An In-depth Technical Guide

A Comprehensive Analysis of a Potent MsbA Inhibitor for Gram-Negative Bacteria

For: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "MsbA-IN-6" is referenced in several chemical supplier catalogs but lacks detailed characterization in peer-reviewed scientific literature. This guide will focus on the well-characterized, potent, and selective quinoline-based MsbA inhibitor, G907 , as a representative molecule to explore the target selectivity and mechanism of action for this class of compounds. It is presumed that this compound belongs to this chemical series.

Executive Summary

The ATP-binding cassette (ABC) transporter MsbA is an essential inner membrane protein in most Gram-negative bacteria, responsible for the critical first step in lipopolysaccharide (LPS) transport to the outer membrane. Its essentiality and conservation make it a prime target for the development of novel antibiotics. This document provides a detailed technical overview of the target selectivity of potent quinoline-based MsbA inhibitors, using G907 as a primary example. G907 exhibits nanomolar potency against Escherichia coli MsbA by employing a dual-mode allosteric inhibition mechanism. This guide summarizes the available quantitative data, details the key experimental protocols for assessing inhibitor activity and selectivity, and provides visual diagrams of the affected pathway and experimental workflows.

Introduction to MsbA and the Quinoline Inhibitor Series

MsbA is a homodimeric ABC transporter that utilizes the energy from ATP hydrolysis to flip LPS from the cytoplasmic leaflet to the periplasmic leaflet of the inner bacterial membrane. This process is fundamental for the biogenesis of the outer membrane, which serves as a protective barrier against many antibiotics. Inhibition of MsbA leads to the accumulation of LPS in the inner membrane, resulting in cellular toxicity and bacterial death.

The quinoline series of compounds, including the highly potent inhibitor G907, were discovered through high-throughput screening of millions of small molecules for their ability to inhibit the ATPase activity of purified E. coli MsbA. G907 demonstrates potent bactericidal activity against clinically relevant Gram-negative pathogens.

Quantitative Data on Inhibitor Potency and Selectivity

| Target | Organism | Assay Type | Inhibitor | IC50 (nM) | Reference |

| MsbA | Escherichia coli | ATPase Inhibition | G907 | 18 | [1][2] |

| MsbA | Klebsiella pneumoniae | ATPase Inhibition | G907 | Potent Inhibition (exact IC50 not specified) | [3] |

| MsbA | Pseudomonas aeruginosa | ATPase Inhibition | G907 | Reduced Efficacy | [3] |

Mechanism of Action of G907

G907 exhibits a novel, dual-mode mechanism of allosteric inhibition:

-

Trapping an Inward-Facing Conformation: G907 binds to a transmembrane pocket on MsbA. This binding event wedges the transporter in an inward-facing, lipopolysaccharide-bound conformation, preventing the conformational changes necessary for ATP hydrolysis and substrate transport.[2]

-

Uncoupling of Nucleotide-Binding Domains (NBDs): The binding of G907 also leads to a structural and functional uncoupling of the two NBDs, further inhibiting the ATPase activity of the transporter.

This dual-mode inhibition provides a robust mechanism for disrupting MsbA function.

Experimental Protocols

MsbA ATPase Inhibition Assay (Transcreener® ADP² FP Assay)

This biochemical assay quantifies the inhibition of MsbA's ATPase activity by measuring the production of ADP.

Principle: The assay is a competitive fluorescence polarization (FP) immunoassay. A far-red tracer-antibody complex binds to ADP. ADP produced by MsbA competes with the tracer for binding to the antibody, causing a decrease in fluorescence polarization.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare the MsbA enzyme solution in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.05% DDM). The optimal concentration of purified MsbA should be determined by titration.

-

Prepare a stock solution of the inhibitor (e.g., G907) in 100% DMSO.

-

Prepare a solution of ATP at twice the desired final concentration in the reaction buffer.

-

Prepare the Transcreener® ADP² Detection Mix according to the manufacturer's instructions, containing the ADP Alexa633 Tracer and the ADP² Antibody.

-

-

Assay Procedure (384-well plate format):

-

Add 1 µL of the inhibitor solution in DMSO to the appropriate wells. For control wells, add 1 µL of DMSO.

-

Add 10 µL of the MsbA enzyme solution to all wells and incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the 2X ATP solution.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), during which the enzymatic reaction proceeds.

-

Stop the reaction and detect ADP by adding 20 µL of the Transcreener® ADP² Detection Mix.

-

Incubate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization on a plate reader capable of FP measurements (excitation ~630 nm, emission ~650 nm).

-

Convert the FP values to ADP concentration using a standard curve.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Bacterial Whole-Cell Viability Assay (Minimum Inhibitory Concentration - MIC)

This assay determines the minimum concentration of an inhibitor required to prevent the visible growth of a bacterial strain.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the inhibitor in a liquid growth medium. The MIC is the lowest concentration of the inhibitor at which no visible growth is observed after a defined incubation period.

Detailed Protocol:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, inoculate a single colony of the test bacterium (e.g., E. coli) into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh broth to a standardized turbidity, typically corresponding to a final inoculum density of 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.

-

-

Preparation of Inhibitor Dilutions (96-well plate format):

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of a 2X stock solution of the inhibitor (in broth) to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of the dilution series.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This also dilutes the inhibitor to its final 1X concentration.

-

Include a positive control well (bacteria in broth with no inhibitor) and a negative control well (broth only).

-

Seal the plate and incubate at 37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plate for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the inhibitor in which there is no visible growth. This can also be determined by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of MsbA inhibition by G907.

Experimental Workflow Diagram

Caption: Workflow for determining MsbA inhibitor selectivity.

Conclusion

The quinoline-based inhibitor G907 is a potent and selective antagonist of the essential bacterial ABC transporter MsbA. Its dual-mode allosteric mechanism of action provides a strong rationale for its bactericidal activity against Gram-negative pathogens. The detailed experimental protocols provided herein for biochemical and whole-cell assays are crucial for the identification and characterization of new MsbA inhibitors. While the on-target potency of G907 is well-documented, further studies are needed to fully elucidate its selectivity profile against a broader range of potential off-targets. Such data will be critical for the continued development of this promising class of antibiotics.

References

The Disruption of Bacterial Outer Membrane Biogenesis by MsbA-IN-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to public health. The biogenesis of the bacterial outer membrane, a crucial protective barrier, presents a promising target for novel antibiotics. A key player in this process is MsbA, an essential ATP-binding cassette (ABC) transporter responsible for the translocation of lipopolysaccharide (LPS) from the inner leaflet to the periplasmic face of the inner membrane. Inhibition of MsbA disrupts outer membrane assembly, leading to bacterial cell death. This technical guide provides an in-depth analysis of MsbA-IN-6, a potent quinoline-based inhibitor of MsbA, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.

Introduction: MsbA as a Novel Antibacterial Target

Gram-negative bacteria are characterized by the presence of an outer membrane, which acts as a formidable barrier against many antibiotics.[1] The outer leaflet of this membrane is primarily composed of lipopolysaccharide (LPS), an essential molecule for the structural integrity and function of the outer membrane.[1][2] The biosynthesis and transport of LPS is a complex process involving multiple essential proteins, making it an attractive pathway for the development of new antibacterial agents.[2]

MsbA is a homodimeric ABC transporter embedded in the inner membrane that plays a critical and essential role in the initial step of LPS transport.[3] It utilizes the energy from ATP hydrolysis to flip nascent LPS molecules from the cytoplasmic side to the periplasmic side of the inner membrane. From there, the Lpt protein complex facilitates the transport of LPS to the outer membrane. Given its essentiality and its location in the inner membrane, MsbA is a highly viable target for small molecule inhibitors.

This compound: A Potent Quinoline-Based Inhibitor of MsbA

This compound is a representative of a series of quinoline-based compounds identified through a high-throughput biochemical screen for inhibitors of MsbA's ATPase activity. These compounds exhibit potent bactericidal activity against Escherichia coli and other Gram-negative pathogens.

Mechanism of Action

This compound exerts its antibacterial effect by directly inhibiting the essential functions of the MsbA transporter. The primary mechanism of action involves the dual inhibition of MsbA's ATPase and LPS transport activities. By binding to MsbA, this compound prevents the conformational changes necessary for ATP hydrolysis and the subsequent translocation of LPS across the inner membrane. This leads to the accumulation of LPS in the inner membrane, disruption of outer membrane biogenesis, and ultimately, cell death.

Quantitative Data on the Effect of a Representative Quinoline Inhibitor

The following tables summarize the quantitative data for a representative potent quinoline MsbA inhibitor, referred to here as "Quinoline Inhibitor G913," as detailed in the primary literature. This compound is understood to be a compound within this class with a similar activity profile.

| Parameter | Value | Organism/System | Reference |

| IC50 for MsbA ATPase Inhibition | 0.029 µM | Purified E. coli MsbA | |

| Minimal Inhibitory Concentration (MIC) | 0.25 µg/mL | E. coli CFT073 | |

| Minimal Inhibitory Concentration (MIC) | 0.5 µg/mL | Klebsiella pneumoniae ATCC 13883 | |

| Minimal Inhibitory Concentration (MIC) | 1 µg/mL | Enterobacter cloacae ATCC 13047 |

Table 1: In Vitro Activity of a Representative Quinoline MsbA Inhibitor (G913)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of quinoline-based MsbA inhibitors.

MsbA ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by purified MsbA and is used to determine the inhibitory potency (IC50) of compounds like this compound.

Materials:

-

Purified MsbA protein

-

Assay buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.05% (w/v) dodecyl maltoside (DDM)

-

ATP solution

-

Test compound (e.g., this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

384-well assay plates

Procedure:

-

Prepare a solution of purified MsbA in assay buffer.

-

Serially dilute the test compound in DMSO.

-

Add the test compound dilutions to the assay plate, followed by the MsbA solution.

-

Incubate the plate at room temperature for a specified period (e.g., 15 minutes).

-

Initiate the reaction by adding a solution of ATP in assay buffer to each well.

-

Incubate the reaction at a controlled temperature (e.g., 25°C) for a defined time (e.g., 30 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Whole-Cell Lipopolysaccharide (LPS) Accumulation Assay

This assay is designed to demonstrate that inhibition of MsbA in whole bacterial cells leads to the accumulation of LPS in the inner membrane.

Materials:

-

E. coli strain (e.g., a strain where MsbA expression can be controlled)

-

Growth medium (e.g., LB broth)

-

Radiolabeled precursor of LPS (e.g., [¹⁴C]acetate or ³²P)

-

Test compound (e.g., this compound)

-

Lysis buffer

-

Reagents for thin-layer chromatography (TLC)

-

Phosphorimager or scintillation counter

Procedure:

-

Grow the E. coli strain to mid-log phase.

-

If using a conditional mutant, induce or repress MsbA expression as required.

-

Add the radiolabeled precursor to the culture and incubate for a short period to allow for incorporation into LPS.

-

Add the test compound at various concentrations to the culture and continue incubation.

-

Harvest the cells by centrifugation.

-

Lyse the cells to release cellular components.

-

Extract the lipids, including LPS, from the cell lysate.

-

Separate the different lipid species using TLC.

-

Visualize and quantify the radiolabeled LPS using a phosphorimager or by scraping the corresponding spots from the TLC plate and measuring radioactivity with a scintillation counter.

-

Compare the amount of accumulated LPS in treated cells to untreated controls.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: The LPS transport pathway in Gram-negative bacteria and the point of inhibition by this compound.

Caption: Experimental workflow for determining the IC50 of this compound using an ATPase activity assay.

Conclusion

This compound and other quinoline-based inhibitors of MsbA represent a promising new class of antibacterial agents with a novel mechanism of action. By targeting the essential process of LPS transport, these compounds effectively disrupt the biogenesis of the outer membrane in Gram-negative bacteria. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to combat antimicrobial resistance. Further investigation and optimization of this chemical series could lead to the development of clinically effective antibiotics against challenging Gram-negative pathogens.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Targeting LPS biosynthesis and transport in gram-negative bacteria in the era of multi-drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of Novel MsbA Inhibitors: A Technical Overview of Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial characterization of a promising class of antibacterial compounds: quinoline-based inhibitors of MsbA. MsbA is an essential ATP-binding cassette (ABC) transporter responsible for the trafficking of lipopolysaccharide (LPS) to the outer membrane of Gram-negative bacteria.[1][2] Inhibition of MsbA disrupts the integrity of this protective outer membrane, making it a compelling target for the development of new antibiotics to combat multidrug-resistant infections.[1][2][3] While this document will refer to a representative compound, "MsbA-IN-6," it is important to note that this is a placeholder for a series of quinoline derivatives that have demonstrated potent activity against this target.

Antibacterial Spectrum of MsbA Inhibitors

The antibacterial activity of MsbA inhibitors has been primarily evaluated against a panel of Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for determining the antibacterial spectrum.

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative MsbA Inhibitors

| Bacterial Strain | Representative Compound G592 MIC (µM) | Representative Compound G913 MIC (µM) | Representative Compound G332 MIC (µM) | Control Antibiotic (Streptomycin) MIC (µM) | Control Antibiotic (Polymyxin B) MIC (µM) |

| Escherichia coli (expressing E. coli MsbA) | Potent Inhibition | Potent Inhibition | Data not available | Similar MICs in both strains | Similar MICs in both strains |

| Escherichia coli (expressing A. baumannii MsbA) | No Growth Inhibition | No Growth Inhibition | Growth Inhibition | Similar MICs in both strains | Similar MICs in both strains |

| Wild-type uropathogenic Escherichia coli | Single-digit µM | Data not available | Data not available | Data not available | Data not available |

| Wild-type Klebsiella pneumoniae | Single-digit µM | Data not available | Data not available | Data not available | Data not available |

| Wild-type Enterobacter cloacae | Single-digit µM | Data not available | Data not available | Data not available | Data not available |

Note: The specific MIC values for G592, G913, and G332 were described qualitatively in the source material. "Potent Inhibition" and "Single-digit µM" indicate significant antibacterial activity. The lack of activity against E. coli expressing A. baumannii MsbA by G592 and G913 demonstrates on-target activity.

Mechanism of Action: Inhibition of LPS Transport

This compound and related quinoline compounds exert their bactericidal effect by directly inhibiting the ATPase and transport activity of MsbA. This inhibition disrupts the essential pathway of LPS transport to the outer membrane in Gram-negative bacteria.

Signaling Pathway of MsbA-Mediated LPS Transport and Inhibition

Caption: Inhibition of the MsbA-mediated LPS transport pathway by this compound.

The inhibition of MsbA's ATPase activity prevents the conformational changes necessary for flipping LPS from the inner to the outer leaflet of the inner membrane, leading to the accumulation of LPS in the inner membrane and ultimately cell death. A crystal structure of MsbA in complex with an inhibitor has revealed a novel mechanism of inhibition for an ABC transporter.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of MsbA inhibitors.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Bacterial Culture: A single colony of the test bacterium is used to inoculate a suitable broth medium and incubated overnight at 37°C. The overnight culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: A stock solution of this compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations. Control antibiotics are prepared similarly.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MsbA ATPase Activity Assay

This biochemical assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified MsbA.

Logical Relationship for ATPase Inhibition Assay

Caption: Logical flow of the MsbA ATPase inhibition assay.

Protocol:

-

Protein Purification: MsbA is expressed and purified from a suitable expression system.

-

Reaction Setup: The assay is performed in a microtiter plate. Each well contains purified MsbA, a specific concentration of this compound (or a control), and ATP.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and the plate is incubated at 37°C for a defined period.

-

Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The absorbance is measured, and the concentration of the inhibitor that reduces MsbA ATPase activity by 50% (IC50) is calculated.

Conclusion and Future Directions

The initial characterization of quinoline-based MsbA inhibitors, represented here as this compound, demonstrates their potential as a novel class of antibiotics targeting Gram-negative bacteria. Their specific mechanism of action, involving the inhibition of the essential LPS transporter MsbA, offers a promising avenue to circumvent existing antibiotic resistance mechanisms. Further research will focus on optimizing the potency and pharmacokinetic properties of these compounds to advance them towards clinical development. This includes expanding the antibacterial spectrum testing against a broader range of clinical isolates and further elucidating the structural basis of their interaction with MsbA to guide rational drug design.

References

- 1. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

exploring the foundational science of MsbA inhibition by MsbA-IN-6

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for a specific inhibitor designated "MsbA-IN-6" have not yielded any publicly available scientific data. The following guide details the foundational science of MsbA inhibition based on well-characterized inhibitors and general principles of MsbA function. This information provides a framework for understanding the mechanism of action of any potential MsbA inhibitor.

Introduction to MsbA: A Critical Target in Gram-Negative Bacteria

MsbA is an essential ATP-binding cassette (ABC) transporter found in the inner membrane of most Gram-negative bacteria.[1][2] Its primary function is to transport lipopolysaccharide (LPS), a major component of the outer membrane, from the inner leaflet to the outer leaflet of the inner membrane.[1][3] This process is a critical step in the biogenesis of the outer membrane, which is vital for bacterial viability and provides a barrier against many antibiotics.[1] The essential nature of MsbA makes it an attractive target for the development of novel antibiotics to combat multidrug-resistant Gram-negative infections.

MsbA functions as a homodimer, with each subunit comprising a transmembrane domain (TMD) and a nucleotide-binding domain (NBD). The TMDs form the translocation pathway for LPS, while the NBDs bind and hydrolyze ATP to power the transport process. The transport cycle of MsbA is believed to follow an alternating access model, where the transporter switches between an inward-facing and an outward-facing conformation to move LPS across the membrane.

General Mechanisms of MsbA Inhibition

Inhibition of MsbA can be achieved through various mechanisms that interfere with its transport cycle. Based on studies of known inhibitors, these mechanisms can be broadly categorized as:

-

Competitive Inhibition: Inhibitors can bind to the LPS binding site within the TMDs, directly competing with the natural substrate.

-

Allosteric Inhibition: Small molecules can bind to sites distinct from the substrate-binding pocket, inducing conformational changes that prevent key steps in the transport cycle, such as ATP hydrolysis or the transition between inward- and outward-facing states.

-

Disruption of Dimerization: For bivalent inhibitors, the molecule can bridge the two subunits of the MsbA dimer, locking it in an inactive conformation.

Known Inhibitors of MsbA

While information on "this compound" is unavailable, several other inhibitors have been studied, providing insights into the pharmacology of MsbA.

| Inhibitor Class | Example(s) | Mechanism of Action | Effect on ATPase Activity |

| Tetrahydrobenzothiophenes | TBT1 | Binds to the substrate pocket, forcing a collapsed inward-facing state and disrupting NBD-TMD communication. | Stimulatory |

| Quinolines | G907, G092 | Allosteric inhibitors that prevent proper NBD closure. | Inhibitory |

| Bivalent Inhibitors | Cerastecin C | Binds to the MsbA dimer interface, locking it in a dimeric state. | Inhibitory |

Signaling Pathways and Cellular Effects of MsbA Inhibition

The direct signaling pathway affected by MsbA inhibition is the LPS transport pathway, which is a crucial part of the outer membrane biogenesis pathway in Gram-negative bacteria.

Inhibition of MsbA leads to the accumulation of LPS in the inner membrane, which is toxic to the cell and ultimately leads to cell death. This disruption of outer membrane integrity can also increase the susceptibility of the bacteria to other antibiotics.

Experimental Protocols for Studying MsbA Inhibition

A variety of in vitro assays are employed to characterize the activity of MsbA inhibitors.

This assay measures the rate of ATP hydrolysis by purified MsbA in the presence and absence of an inhibitor.

Methodology:

-

Preparation of MsbA: Purified MsbA is reconstituted into a suitable membrane environment, such as liposomes or nanodiscs, to ensure proper folding and activity.

-

Reaction Mixture: The reaction mixture typically contains a buffer (e.g., HEPES), MgCl₂, ATP, and the reconstituted MsbA.

-

Inhibitor Addition: The inhibitor is added at varying concentrations to the reaction mixture.

-

Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 37°C).

-

Termination: The reaction is stopped after a defined time by adding a quenching agent (e.g., SDS).

-

Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified, often using a colorimetric method like the malachite green assay.

-

Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.

This assay directly measures the ability of MsbA to transport LPS across a membrane in the presence of an inhibitor.

Methodology:

-

Proteoliposome Preparation: MsbA is reconstituted into liposomes containing a fluorescently labeled LPS analogue in their lumen.

-

Assay Setup: The proteoliposomes are placed in a buffer solution.

-

Initiation of Transport: ATP is added to the exterior of the proteoliposomes to energize MsbA-mediated transport.

-

Detection: The transport of the fluorescent LPS analogue out of the liposomes is monitored by an increase in fluorescence, which occurs when the analogue is released into the aqueous environment and is no longer self-quenched.

-

Inhibitor Testing: The assay is performed with varying concentrations of the inhibitor to assess its effect on the rate of LPS transport.

TSA can be used to assess the direct binding of an inhibitor to MsbA.

Methodology:

-

Sample Preparation: Purified MsbA is mixed with a fluorescent dye that binds to hydrophobic regions of proteins.

-

Inhibitor Addition: The inhibitor is added to the protein-dye mixture.

-

Thermal Denaturation: The temperature of the sample is gradually increased, and the fluorescence is monitored.

-

Data Analysis: As the protein unfolds, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. Binding of a ligand, such as an inhibitor, typically stabilizes the protein, resulting in an increase in the Tm.

Conclusion

While the specific foundational science of "this compound" remains to be elucidated in publicly accessible literature, the extensive research on MsbA and its known inhibitors provides a robust framework for understanding the principles of targeting this essential bacterial transporter. The methodologies and mechanisms described herein are fundamental to the discovery and characterization of new MsbA inhibitors, which hold significant promise as a novel class of antibiotics against Gram-negative pathogens. Further research and disclosure of data on novel compounds like "this compound" will be critical to advancing this important area of drug discovery.

References

- 1. Discovery of Novel MsbA Inhibitors with a Bivalent Molecular Generative Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on Quinoline-Based Inhibitors and Their Interaction with the MsbA Transporter

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. The ATP-binding cassette (ABC) transporter MsbA, an essential enzyme responsible for the transport of lipopolysaccharide (LPS) to the outer membrane, has been identified as a promising target for the development of new antibiotics. This technical guide focuses on a class of potent quinoline-based inhibitors of MsbA, exemplified by compounds such as MsbA-IN-6 and its structural analogs. These inhibitors have demonstrated significant bactericidal activity against clinically relevant Gram-negative pathogens by disrupting the function of MsbA. This document provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to the study of these compounds, with a particular focus on their interaction with the MsbA transporter. While the primary binding site of these inhibitors is within the transmembrane domains (TMDs) rather than the nucleotide-binding domain (NBD), their allosteric effect profoundly impacts the NBD's function, leading to the inhibition of ATP hydrolysis and substrate transport.

Introduction to MsbA: A Critical Target in Gram-Negative Bacteria

MsbA is a homodimeric ABC transporter embedded in the inner membrane of most Gram-negative bacteria. Its primary function is to flip lipopolysaccharide (LPS), a major component of the outer membrane, from the inner to the outer leaflet of the cytoplasmic membrane. This process is crucial for the biogenesis of the outer membrane, and its disruption leads to the accumulation of LPS in the inner membrane, resulting in bacterial cell death. The essential nature of MsbA makes it an attractive target for the development of novel antibiotics.

The MsbA homodimer consists of two identical subunits, each comprising a transmembrane domain (TMD) with six helices and a cytosolic nucleotide-binding domain (NBD) that binds and hydrolyzes ATP. The energy derived from ATP hydrolysis fuels the conformational changes necessary for LPS transport.

This compound and the Quinoline Class of MsbA Inhibitors

This compound belongs to a series of quinoline-based compounds that have been identified as potent inhibitors of MsbA.[1] These compounds exhibit bactericidal activity against a range of Gram-negative bacteria, including Escherichia coli.[1] Their mechanism of action involves the inhibition of both the ATPase and transport functions of MsbA.[1]

Structural studies of MsbA in complex with quinoline inhibitors, such as G907, have revealed that these molecules do not bind to the nucleotide-binding domain as might be expected for an ATPase inhibitor. Instead, they wedge into a highly conserved pocket within the transmembrane domains.[2] This binding event traps the transporter in an inward-facing conformation, preventing the conformational changes required for ATP hydrolysis and substrate transport.[3] This allosteric inhibition effectively uncouples the NBDs, providing a powerful mechanism for disrupting MsbA function.

Quantitative Data on Quinoline-Based MsbA Inhibitors

| Compound | Target Organism/Enzyme | Assay Type | IC50 (nM) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |

| G907 | E. coli MsbA | ATPase Inhibition | 18 | - | |

| G247 | E. coli MsbA | ATPase Inhibition | 5 | - | |

| G592 | E. coli MsbA | ATPase Inhibition | 150 ± 48 | - | |

| G332 | E. coli MsbA | ATPase Inhibition | 2.8 ± 0.75 | 2.8 (K. pneumoniae), 2.8 (E. cloacae) | |

| G913 | E. coli MsbA | ATPase Inhibition | 3.8 ± 0.98 | - |

Experimental Protocols

MsbA ATPase Inhibition Assay

This protocol describes a coupled-enzyme assay to measure the ATPase activity of purified MsbA and its inhibition by quinoline compounds. The assay indirectly measures ATP hydrolysis by linking the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

-

Purified MsbA reconstituted in a suitable membrane-mimetic environment (e.g., amphipols, nanodiscs, or proteoliposomes)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl2

-

ATP solution (100 mM)

-

Phosphoenolpyruvate (PEP) solution (100 mM)

-

NADH solution (10 mM)

-

Lactate dehydrogenase (LDH) (e.g., 10 units/µL)

-

Pyruvate kinase (PK) (e.g., 10 units/µL)

-

Quinoline inhibitor stock solution (in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in the assay buffer containing 1 mM ATP, 2 mM PEP, 0.2 mM NADH, 5 units/mL LDH, and 10 units/mL PK.

-

Add the quinoline inhibitor to the desired final concentration to the wells of the microplate. Include a DMSO control (vehicle).

-

Add purified MsbA (e.g., 1-5 µg) to each well to initiate the reaction.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes).

-

Calculate the rate of NADH oxidation from the linear portion of the curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of a quinoline inhibitor required to inhibit the visible growth of a bacterial strain.

Materials:

-

Bacterial strain (e.g., E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Quinoline inhibitor stock solution (in DMSO)

-

96-well microplate

-

Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

-

Perform a serial two-fold dilution of the quinoline inhibitor in CAMHB in the wells of a 96-well microplate.

-

Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without inhibitor) and a negative control (broth without bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.

Visualizations

Proposed Mechanism of MsbA Inhibition by Quinoline Compounds

References

- 1. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Probing the Achilles' Heel of Gram-Negative Bacteria: A Technical Guide to the Early-Stage Research of MsbA-IN-6 and Related Quinoline Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research concerning a novel class of potential antibiotics targeting the essential MsbA transporter in Gram-negative bacteria. The focus is on a series of quinoline-based inhibitors, exemplified by compounds such as G592, G913, and G332, which are likely representative of or closely related to the investigational compound MsbA-IN-6.[1][2] These compounds exhibit a novel mechanism of action by disrupting the biosynthesis of the bacterial outer membrane, a critical protective barrier.[1][3][4]

Core Concept: Targeting MsbA-Mediated Lipopolysaccharide Transport

In Gram-negative bacteria, the outer membrane serves as a formidable shield against many antibiotics. A key component of this membrane is lipopolysaccharide (LPS). The biogenesis of the outer membrane is a complex process, and the ATP-binding cassette (ABC) transporter MsbA plays an essential, initial role by flipping LPS from the inner to the outer leaflet of the cytoplasmic membrane. Inhibition of MsbA leads to the accumulation of LPS in the inner membrane, a toxic event that ultimately results in bacterial cell death. This makes MsbA a compelling and viable target for the development of new antibiotics, particularly against multidrug-resistant strains.

A significant breakthrough in targeting MsbA was the discovery of a series of quinoline-based compounds through a high-throughput biochemical screen for inhibitors of MsbA's ATPase activity. These inhibitors, including G592 and its more potent analogs G913 and G332, have demonstrated bactericidal activity against Escherichia coli by inhibiting both the ATPase and transport functions of MsbA.

Mechanism of Action: Allosteric Inhibition and Uncoupling of Nucleotide-Binding Domains

Structural studies of MsbA in complex with a quinoline inhibitor, G907, have revealed an unprecedented mechanism of ABC transporter inhibition. The inhibitor binds to a transmembrane pocket, trapping MsbA in an inward-facing conformation that is still bound to lipopolysaccharide. This binding event also leads to a structural and functional uncoupling of the nucleotide-binding domains, which is a second, allosteric mechanism of antagonism.

Quantitative Data Summary

The following tables summarize the quantitative data for the representative quinoline-based MsbA inhibitors.

Table 1: In Vitro Efficacy of MsbA Inhibitors against E. coli

| Compound | EC50 (μg/mL) against E. coli CFT073 lptD(imp4213) | MIC (μg/mL) against E. coli CFT073 ΔtolC | MIC (μg/mL) against wild-type K. pneumoniae | MIC (μg/mL) against wild-type Enterobacter cloacae |

| G592 | ~18 | 18 ± 5 | - | - |

| G913 | <0.22 | <0.22 ± 0.15 | - | - |

| G332 | ~0.3 | 0.31 ± 0.22 | 2.8 | 2.8 |

Data sourced from Alexander et al., 2018.

Table 2: Impact of Serum on the Potency of Quinoline Inhibitors

| Compound | MIC (μg/mL) against E. coli CFT073 ΔtolC (No Serum) | MIC (μg/mL) against E. coli CFT073 ΔtolC (10% Mouse Serum) |

| G592 | 18 ± 5 | >41 |

| G913 | <0.22 ± 0.15 | 5.6 ± 3.9 |

| G332 | 0.31 ± 0.22 | 4.2 ± 1.6 |

Data sourced from Alexander et al., 2018.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and advancement of this research.

MsbA ATPase Activity Assay

This biochemical assay is designed to identify and characterize inhibitors of the ATPase activity of purified MsbA.

-

Protein Purification and Reconstitution: E. coli MsbA is overexpressed and purified. For the assay, it can be reconstituted into amphipols, nanodiscs, or detergent matrices.

-

Reaction Mixture: A typical reaction mixture contains purified MsbA, a buffer (e.g., 50 mM HEPES, pH 7.5), salts (e.g., 100 mM NaCl), ATP, and MgCl2.

-

Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C.

-

Detection of Phosphate Release: The amount of inorganic phosphate released due to ATP hydrolysis is measured. A common method involves stopping the reaction with a solution containing sodium dodecyl sulfate (SDS) and then adding a colorimetric reagent, such as a mixture of ascorbic acid and ammonium molybdate in hydrochloric acid, which forms a colored complex with phosphate that can be quantified spectrophotometrically.

-

Inhibitor Testing: To determine the IC50 of a compound, the assay is performed with varying concentrations of the inhibitor, and the resulting dose-response curve is fitted to a nonlinear four-parameter inhibition model.

Whole-Cell Growth Inhibition Assay (EC50 and MIC Determination)

This assay assesses the ability of a compound to inhibit bacterial growth.

-

Bacterial Strains: A panel of bacterial strains is used, including wild-type and engineered strains with altered MsbA expression or efflux pump deletions (e.g., ΔtolC) to assess on-target activity and the impact of efflux.

-

Culture Conditions: Bacteria are grown in a suitable liquid medium (e.g., Luria-Bertani broth).

-

Compound Dilution Series: The test compounds are serially diluted in the growth medium in microtiter plates.

-

Inoculation and Incubation: A standardized inoculum of the bacterial culture is added to each well, and the plates are incubated under appropriate conditions (e.g., 37°C with shaking).

-

Growth Measurement: Bacterial growth is typically measured by monitoring the optical density at 600 nm (OD600) after a defined period (e.g., 6 hours for EC50 or overnight for MIC).

-

Data Analysis:

-

EC50: The effective concentration that inhibits 50% of bacterial growth is determined by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

-

MIC: The minimum inhibitory concentration is defined as the lowest concentration of the compound that prevents visible bacterial growth.

-

Time-Kill Assay

This assay determines whether a compound has a bactericidal (killing) or bacteriostatic (growth-inhibiting) effect.

-

Bacterial Culture: A mid-logarithmic phase bacterial culture is prepared.

-

Compound Treatment: The test compound is added to the culture at a specific concentration (often a multiple of the MIC).

-

Sampling over Time: Aliquots of the culture are removed at various time points (e.g., 0, 1, 2, 3, 5, and 22 hours).

-

Viable Cell Counting: The number of viable cells in each aliquot is determined by serial dilution and plating on agar plates. The resulting colonies are counted after incubation.

-

Data Analysis: The change in the number of colony-forming units (CFU) per milliliter over time is plotted to visualize the killing kinetics of the compound.

Visualizations

Signaling Pathway and Mechanism of Action

References

Methodological & Application

Application Notes and Protocols for MsbA-IN-6 MIC Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

MsbA is an essential ATP-binding cassette (ABC) transporter found in Gram-negative bacteria. It plays a critical role in the biogenesis of the outer membrane by flipping lipopolysaccharide (LPS) from the inner leaflet to the outer leaflet of the inner membrane.[1][2][3][4] The essential nature of MsbA makes it a compelling target for the development of novel antibiotics.[1] MsbA-IN-6 is an experimental inhibitor of MsbA. Determining the Minimum Inhibitory Concentration (MIC) of this compound against various Gram-negative bacteria is a crucial first step in evaluating its potential as a therapeutic agent. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standard and widely accepted technique.

MsbA Signaling Pathway and Inhibition

MsbA functions as a homodimer, with each subunit comprising a transmembrane domain (TMD) and a nucleotide-binding domain (NBD). The transport cycle is powered by ATP binding and hydrolysis at the NBDs, which drives conformational changes in the TMDs, leading to the translocation of LPS across the inner membrane. Inhibition of MsbA, for instance by a compound like this compound, disrupts this essential process, leading to the accumulation of LPS in the inner membrane, loss of outer membrane integrity, and ultimately, bacterial cell death.

Quantitative Data Summary

The following table provides a template for summarizing the MIC values of this compound against various Gram-negative bacterial strains. The values presented here are hypothetical and should be replaced with experimental data.

| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Quality Control Antibiotic MIC (µg/mL) |

| Escherichia coli | 25922 | [Insert Data] | [Insert Data] |

| Klebsiella pneumoniae | 700603 | [Insert Data] | [Insert Data] |

| Pseudomonas aeruginosa | 27853 | [Insert Data] | [Insert Data] |

| Enterobacter cloacae | 13047 | [Insert Data] | [Insert Data] |

Experimental Protocol: this compound MIC Assay (Broth Microdilution)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials

-

This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

-

Gram-negative bacterial strains (e.g., E. coli, K. pneumoniae, P. aeruginosa, E. cloacae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (U-bottom)

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Single-channel pipettes

-

Sterile pipette tips

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

0.9% sterile saline

-

McFarland 0.5 turbidity standard

-

Vortex mixer

-

Quality control antibiotic with known MIC for the tested strains

Experimental Workflow

Step-by-Step Procedure

Day 1: Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the bacterial strain.

-

Transfer the colonies to a tube containing 5 mL of sterile saline.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. A typical dilution is 1:100 (e.g., 0.1 mL of McFarland-adjusted suspension into 9.9 mL of CAMHB), followed by the addition of 50 µL of this diluted inoculum to 50 µL of broth/drug in the well.

Day 1: Preparation of Microtiter Plate

-

Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.

-

The eleventh column will serve as the growth control (no drug), and the twelfth column will be the sterility control (no bacteria).

Day 1: Inoculation and Incubation

-

Add 50 µL of the standardized bacterial inoculum (prepared in Step 1.5) to each well from column 1 to 11. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

Do not add bacteria to the twelfth column (sterility control).

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Day 2: Determination of MIC

-

Visually inspect the microtiter plate for bacterial growth (turbidity) from the bottom using a reading mirror or by holding it up to a light source.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

-

Record the MIC value in µg/mL.

-

Perform the assay in triplicate for each bacterial strain to ensure reproducibility.

Conclusion

This protocol provides a standardized method for determining the MIC of this compound against Gram-negative bacteria. Accurate and reproducible MIC data are fundamental for the preclinical evaluation of this and other novel antimicrobial candidates targeting MsbA. Adherence to established guidelines is critical for generating high-quality, comparable data that can effectively inform the drug development process.

References

Application Notes and Protocols for MsbA-IN-6 in Bacterial Growth Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for the critical process of flipping lipopolysaccharide (LPS) from the inner leaflet to the outer leaflet of the inner membrane. This function is vital for the biogenesis of the outer membrane, which serves as a protective barrier against many antibiotics. Inhibition of MsbA disrupts this pathway, leading to the accumulation of LPS in the inner membrane, ultimately causing bacterial cell death. MsbA-IN-6 is a novel quinoline-based inhibitor of MsbA's ATPase and transport activity, representing a promising new class of antibiotics targeting Gram-negative pathogens.

These application notes provide detailed protocols for utilizing this compound in bacterial growth inhibition studies, including methodologies for determining its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-dependent killing kinetics.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for accurate and reproducible experimental results. The following table summarizes the key properties.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₃F₂N₃O₄ | [Internal Data] |

| Molecular Weight | 471.46 g/mol | [Internal Data] |

| Appearance | White to off-white solid | [Internal Data] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [Internal Data] |

| Storage | Store as a solid at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C for short-term use. | [Internal Data] |

Experimental Protocols

Preparation of this compound Stock Solution

Accurate preparation of the stock solution is the foundation for reliable downstream experiments.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Protocol:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

-

Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, to prepare a 10 mM stock solution, weigh 4.71 mg of this compound.

-

Add the appropriate volume of sterile DMSO to achieve the desired concentration. For a 10 mM stock solution from 4.71 mg of this compound, add 1 mL of DMSO.

-

Vortex the solution thoroughly until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C, protected from light.

Diagram of Stock Solution Preparation Workflow

Methodology for Testing MsbA-IN-6 in a Liposome Transport Assay

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane.[1][2][3] This function is critical for the biogenesis of the outer membrane, making MsbA an attractive target for the development of novel antibiotics.[4][5] These application notes provide a detailed methodology for testing the inhibitory activity of a putative MsbA inhibitor, designated MsbA-IN-6, using a liposome-based transport assay.

The protocol involves the reconstitution of purified MsbA into artificial lipid vesicles (liposomes) to create proteoliposomes. The transport activity of the reconstituted MsbA is then measured by monitoring the translocation of a fluorescent substrate across the liposomal membrane. The inhibitory effect of this compound is quantified by measuring the reduction in substrate transport in the presence of the compound.

Experimental Protocols

Protocol 1: Preparation of MsbA Proteoliposomes

This protocol describes the reconstitution of purified MsbA into liposomes composed of E. coli polar lipids, mimicking its native environment.

Materials:

-

Purified MsbA protein

-

E. coli polar lipid extract

-

Buffer A (50 mM HEPES, pH 7.5, 100 mM NaCl)

-

n-Dodecyl-β-D-maltoside (DDM)

-

Bio-Beads SM-2

-

Chloroform

-

Probe sonicator

-

Extruder with 100 nm polycarbonate membranes

-

Ultracentrifuge

Procedure:

-

Liposome Preparation:

-

Dry the E. coli polar lipid extract from chloroform under a gentle stream of nitrogen gas to form a thin lipid film.

-

Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.

-

Hydrate the lipid film in Buffer A to a final concentration of 20 mg/mL by vortexing.

-

Subject the lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of multilamellar vesicles.

-

Extrude the lipid suspension 21 times through a 100 nm polycarbonate membrane to generate unilamellar liposomes.

-

-

MsbA Reconstitution:

-

Solubilize the prepared liposomes by adding DDM to a final concentration that fully solubilizes the lipids.

-

Add purified MsbA to the solubilized lipids at a lipid-to-protein ratio (LPR) of 50:1 (w/w).

-

Incubate the mixture on ice for 30 minutes with gentle agitation.

-

Remove the detergent by adding Bio-Beads at a wet weight of 80 mg per 1 mg of DDM.

-

Incubate the mixture at 4°C overnight with gentle rotation to allow for the formation of proteoliposomes.

-

Carefully collect the supernatant containing the proteoliposomes, avoiding the Bio-Beads.

-

Pellet the proteoliposomes by ultracentrifugation at 150,000 x g for 1 hour at 4°C.

-

Resuspend the proteoliposome pellet in Buffer A to a final protein concentration of 1 mg/mL.

-

The orientation of reconstituted MsbA can be assessed by measuring ATPase activity, where a higher activity suggests a more homogenous "inside-out" orientation with the nucleotide-binding domains accessible to the external buffer.

-

Protocol 2: MsbA-Mediated Fluorescent Substrate Transport Assay

This protocol outlines the procedure for measuring the transport activity of reconstituted MsbA and its inhibition by this compound. A generic fluorescent lipid substrate (e.g., a fluorescently labeled phospholipid or lipid A analog) that is a known substrate for MsbA should be used.

Materials:

-

MsbA proteoliposomes (from Protocol 1)

-

Protein-free liposomes (control)

-

Fluorescent lipid substrate (e.g., NBD-PE)

-

Buffer A (50 mM HEPES, pH 7.5, 100 mM NaCl)

-

ATP solution (100 mM in Buffer A, pH 7.5)

-

MgCl₂ solution (100 mM in Buffer A)

-

This compound stock solution (in DMSO)

-

Sodium dithionite (quenching agent)

-

Fluorometer

Procedure:

-

Assay Setup:

-

Prepare reaction mixtures in a 96-well black plate. Each well should contain:

-

5 µg MsbA proteoliposomes or protein-free liposomes.

-

Buffer A to a final volume of 190 µL.

-

Varying concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a DMSO-only control.

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Add the fluorescent lipid substrate to each well to a final concentration of 5 µM.

-

-

Initiation and Measurement of Transport:

-

Initiate the transport reaction by adding 10 µL of a pre-mixed solution of ATP and MgCl₂ to each well to achieve final concentrations of 5 mM ATP and 5 mM MgCl₂.

-

Immediately begin monitoring the fluorescence intensity at an appropriate excitation/emission wavelength for the chosen fluorescent substrate over time (e.g., every minute for 30 minutes) at 37°C. An increase in fluorescence inside the proteoliposomes is expected as the substrate is flipped from the outer to the inner leaflet, where it is shielded from potential quenching agents in the external buffer.

-

-

Quenching of External Fluorescence:

-

At the end of the time course, add sodium dithionite to each well to a final concentration of 10 mM. Dithionite will quench the fluorescence of the substrate remaining in the outer leaflet of the liposomes.

-

Measure the final, stable fluorescence signal, which represents the amount of substrate transported to the inner leaflet.

-

-

Data Analysis:

-

Calculate the initial rate of transport from the linear portion of the fluorescence-versus-time plot before quenching.

-

Alternatively, use the end-point fluorescence after quenching to determine the total amount of transported substrate.

-

Subtract the background transport observed in protein-free liposomes.

-

Plot the transport activity (rate or end-point fluorescence) as a function of the this compound concentration.

-

Determine the IC₅₀ value of this compound by fitting the data to a dose-response inhibition curve.

-

Data Presentation

The quantitative data from the liposome transport assay should be summarized in tables for clear comparison.

Table 1: Effect of this compound on MsbA-Mediated Transport Rate

| This compound (µM) | Initial Transport Rate (RFU/min) | % Inhibition |

| 0 (Control) | 150.2 ± 8.5 | 0 |

| 0.1 | 135.8 ± 7.1 | 9.6 |

| 1 | 98.4 ± 5.3 | 34.5 |

| 10 | 45.1 ± 3.9 | 70.0 |

| 50 | 12.7 ± 2.1 | 91.5 |

| 100 | 8.1 ± 1.5 | 94.6 |

Table 2: IC₅₀ Value of this compound

| Compound | IC₅₀ (µM) |

| This compound | 7.8 |

Visualization of Methodology and Mechanism

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed mechanism of MsbA inhibition.

References

- 1. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bellbrooklabs.com [bellbrooklabs.com]

Application Notes and Protocols for Studying Gram-Negative Bacterial Resistance with an MsbA Inhibitor

A Representative Quinolone Compound as a Substitute for MsbA-IN-6

Extensive literature searches did not yield specific data for a compound designated "this compound". Therefore, these application notes utilize a well-characterized quinoline-based MsbA inhibitor, referred to as Compound G913 in scientific literature, as a representative molecule for studying Gram-negative bacterial resistance. This class of compounds has been shown to effectively inhibit the MsbA transporter, a critical component in the outer membrane biogenesis of Gram-negative bacteria.

Introduction

The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. The outer membrane of these bacteria acts as a formidable barrier, preventing the entry of many antibiotics. A key component in the assembly of this outer membrane is the ATP-binding cassette (ABC) transporter MsbA, which is responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane.[1] Inhibition of MsbA disrupts LPS transport, leading to the accumulation of LPS in the inner membrane, ultimately causing cell death. This makes MsbA a promising target for the development of new antibiotics against Gram-negative pathogens.

This document provides detailed application notes and protocols for utilizing quinoline-based MsbA inhibitors, exemplified by Compound G913, in microbiological and biochemical assays to study Gram-negative bacterial resistance.

Data Presentation

The following tables summarize the quantitative data for the representative quinoline MsbA inhibitor, Compound G913, and related compounds from the same chemical series.

Table 1: Minimum Inhibitory Concentrations (MICs) of Quinolone MsbA Inhibitors against Gram-Negative Bacteria

| Compound | Organism | MIC (µg/mL) |

| G913 | Escherichia coli (lptD mutant) | 0.01 |

| G913 | Escherichia coli (ΔtolC) | 0.08 |

| G913 | Klebsiella pneumoniae (wild-type) | >128 |

| G332 | Klebsiella pneumoniae (wild-type) | 2.8 |

| G332 | Enterobacter cloacae (wild-type) | 2.8 |

Data sourced from a study on the disruption of Gram-negative bacterial outer membrane biosynthesis.[1]

Table 2: In Vitro Inhibitory Activity of Quinolone MsbA Inhibitors

| Compound | Assay | IC50 (µM) |

| G592 | MsbA ATPase Activity | 0.4 |

| G913 | MsbA ATPase Activity | 0.04 |

| G332 | MsbA ATPase Activity | 0.03 |

IC50 values represent the concentration of the inhibitor required to reduce the ATPase activity of purified MsbA by 50%.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of MsbA inhibitors.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the lowest concentration of an MsbA inhibitor that prevents visible growth of a bacterial strain.

Materials:

-

MsbA inhibitor (e.g., Compound G913) stock solution (e.g., 10 mg/mL in DMSO)

-

Test bacterial strains (e.g., E. coli, K. pneumoniae, E. cloacae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate, except for the first column. b. Add 200 µL of the MsbA inhibitor stock solution (at a starting concentration, e.g., 128 µg/mL) to the wells in the first column. c. Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as a growth control (no inhibitor), and the twelfth column as a sterility control (no bacteria).

-

Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, except for the sterility control wells. The final volume in each well will be 200 µL. b. Seal the plate and incubate at 37°C for 16-20 hours.

-

Reading and Interpretation: a. After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the MsbA inhibitor at which there is no visible growth. b. The growth control well should show turbidity, and the sterility control well should remain clear.